molecular formula C10H13ClFN B2908660 1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride CAS No. 2413886-60-7

1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride

Cat. No.: B2908660
CAS No.: 2413886-60-7
M. Wt: 201.67
InChI Key: JXJCRLJQQGZDMN-UHFFFAOYSA-N
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Description

1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes a cyclopropane ring attached to a fluorophenyl group and an amine group, making it a versatile compound for research and industrial applications .

Preparation Methods

The synthesis of 1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride typically involves the following steps:

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Biological Activity

1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride (CAS: 2413886-60-7) is a cyclopropanamine derivative that has been studied for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits interesting interactions with various biological targets, making it a candidate for further research in drug development.

The compound's chemical structure features a cyclopropane ring substituted with a 3-fluorobenzyl group, which influences its pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological assays.

The precise mechanism of action of this compound is not fully elucidated; however, preliminary studies suggest that it may interact with neurotransmitter systems, particularly serotonin receptors. The fluorinated aromatic group can enhance binding affinity and selectivity towards specific receptor subtypes, potentially leading to varied pharmacological effects.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological activities:

  • Serotonin Receptor Agonism : Preliminary data suggest that this compound acts as an agonist at the 5-HT2C receptor, which is implicated in mood regulation and appetite control .
  • Dopaminergic Activity : The compound's structure allows it to potentially influence dopaminergic pathways, which are crucial in the treatment of psychiatric disorders such as schizophrenia and depression .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit certain enzymes and receptors. For instance, its interaction with serotonin receptors has been characterized through binding affinity assays, showing a moderate to high affinity for the 5-HT2C receptor subtype.

Case Studies

Several studies have explored the biological activity of cyclopropanamines similar to this compound:

  • Study on Antidepressant-like Effects : A study evaluated various cyclopropanamine derivatives for their antidepressant-like effects in animal models. Results indicated that compounds with similar structures exhibited significant reductions in immobility time in forced swim tests, suggesting potential antidepressant properties .
  • Neuroprotective Properties : Another investigation examined the neuroprotective effects of cyclopropanamines against oxidative stress-induced neuronal cell death. Results showed that these compounds could enhance cell viability under stress conditions, highlighting their potential therapeutic applications in neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity Type Effect Reference
Serotonin Receptor AgonismModerate to high affinity for 5-HT2C
Dopaminergic ActivityPotential influence on dopaminergic pathways
Antidepressant-like EffectsSignificant reduction in immobility time
Neuroprotective EffectsEnhanced cell viability under oxidative stress

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-3-1-2-8(6-9)7-10(12)4-5-10;/h1-3,6H,4-5,7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJGVKJDVKSTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC(=CC=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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